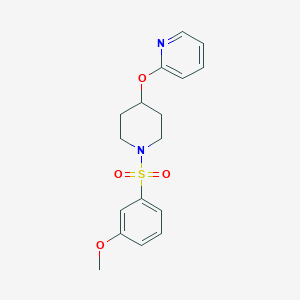

2-((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

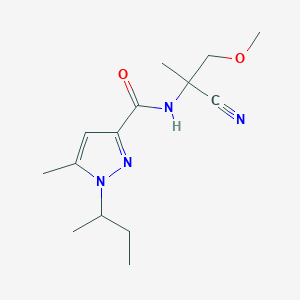

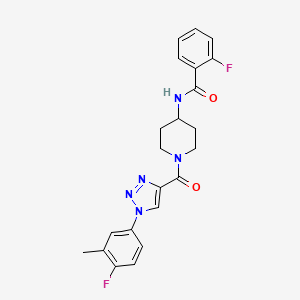

“2-((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine” is a complex organic compound. It contains a piperidine ring, which is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .

Synthesis Analysis

The synthesis of such compounds often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a key step in the synthesis process . A series of 2-amino-4-(1-piperidine) pyridine derivatives, similar to the compound , has been designed as clinically resistant anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) dual inhibitors .Molecular Structure Analysis

The molecular structure of this compound is complex, with a piperidine ring attached to a pyridine ring via an oxygen atom. Additionally, a methoxyphenyl group is attached to the piperidine ring via a sulfonyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of such compounds often involve protodeboronation of pinacol boronic esters . This process is not well developed and represents a significant challenge in the synthesis of these compounds .Scientific Research Applications

Chemical Inhibitors of Cytochrome P450 Isoforms

2-((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine has been studied in the context of its role as a chemical inhibitor of cytochrome P450 (CYP) isoforms in human liver microsomes. The selectivity and potency of such inhibitors are crucial for assessing drug-drug interactions, as these enzymes metabolize a diverse array of drugs. The use of specific inhibitors helps in deciphering the involvement of particular CYP isoforms in drug metabolism, highlighting the compound's relevance in pharmacokinetic research (Khojasteh et al., 2011).

Novel Synthesis of Pharmaceutical Compounds

Research has also focused on the novel synthesis methods of pharmaceutical compounds, including proton pump inhibitors, where 2-((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine-related structures might play a role. These studies provide insights into the development of proton pump inhibitors and the pharmaceutical impurities of anti-ulcer drugs, emphasizing the compound's utility in synthesizing and understanding pharmaceutical agents (Saini et al., 2019).

Environmental Contamination and Removal Techniques

The compound is also relevant in studies on the contamination and removal of environmental pollutants, like sulfamethoxazole, a persistent organic pollutant. While the direct connection of 2-((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine to these studies isn't explicit, the methodologies used for removing similar structured pollutants can inform the degradation and environmental management of a wide range of compounds, including potentially this one (Prasannamedha et al., 2020).

Antioxidant Defense Mechanisms in Proteins

Moreover, the oxidation mechanisms of amino acids like methionine in proteins, which involve sulfur-containing compounds, bear relevance to understanding how similar chemical structures might play a role in biological systems. These studies shed light on the antioxidant properties and regulatory roles of sulfur-containing compounds in cellular metabolism (Levine et al., 2000).

Role in Pulse Nutrition and Soil Health

Another interesting application involves the role of sulfur oxidizers in pulse nutrition, highlighting the importance of sulfur in the formation of essential amino acids and proteins. This research area underscores the potential agricultural and nutritional implications of sulfur-containing compounds, suggesting avenues for enhancing crop yield and nutritional value through the understanding of sulfur metabolism (Vidyalakshmi et al., 2009).

Future Directions

The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as the compound , is an important task of modern organic chemistry . Future research could focus on improving the synthesis process, exploring the mechanism of action of these compounds, and assessing their potential as therapeutic agents .

properties

IUPAC Name |

2-[1-(3-methoxyphenyl)sulfonylpiperidin-4-yl]oxypyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O4S/c1-22-15-5-4-6-16(13-15)24(20,21)19-11-8-14(9-12-19)23-17-7-2-3-10-18-17/h2-7,10,13-14H,8-9,11-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEEVKRGBNWBRBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((1-((3-Methoxyphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

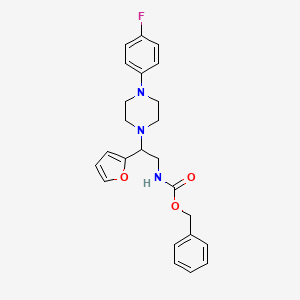

![2-(4-acetylpiperazin-1-yl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxoacetamide](/img/structure/B2654817.png)

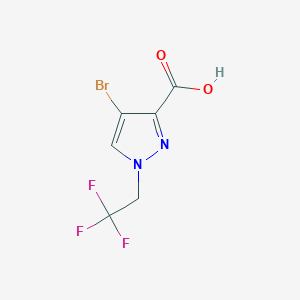

![methyl 4-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methoxy]benzoate](/img/structure/B2654819.png)

![ethyl 4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2654823.png)